4-Bromo-2-(4-fluorobenzyloxy)pyridine
Description
4-Bromo-2-(4-fluorobenzyloxy)pyridine is a halogenated pyridine derivative featuring a bromine substituent at the 4-position and a 4-fluorobenzyloxy group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its electron-deficient pyridine core and halogenated aromatic moieties, which facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGFHWITZZHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorobenzyloxy)pyridine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxypyridine.
Bromination: The hydroxypyridine is brominated using bromine or a brominating agent to introduce the bromine atom at the fourth position.
Fluorobenzyloxy Substitution: The brominated intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-fluorobenzyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of a base and a solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(4-fluorobenzyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluorobenzyloxy)pyridine involves its interaction with specific molecular targets. The bromine and fluorobenzyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Electronic Effects
4-Bromo-2-(4-fluorophenyl)pyridine (3aC2-Ar)
- Structure : Lacks the benzyloxy linker; fluorine is directly attached to the phenyl ring.
- Molecular Formula : C₁₁H₈BrFN
- Molecular Weight : 251.98 g/mol (HRMS: m/z = 251.9816 [M+H]+)
4-Bromo-2-(2-fluorobenzyloxy)pyridine
- Structure : Fluorine is at the ortho position of the benzyloxy group.
- Molecular Weight : 282.11 g/mol
4-Bromo-2-(trifluoromethoxy)pyridine
Functional Group Modifications
4-Bromo-2-(difluoromethoxy)pyridine
- Structure : Difluoromethoxy (-OCHF₂) substituent.
- Molecular Formula: C₆H₄BrF₂NO
- CAS : 832735-56-5
4-(4-Bromo-2-methoxyphenyl)pyridine
- Structure : Methoxy (-OCH₃) substituent on a bromophenyl-pyridine hybrid.
- Molecular Formula: C₁₂H₁₀BrNO
- Density : 1.403 g/cm³ (predicted)
- Boiling Point : 314.9°C (predicted)
- Impact : Methoxy groups improve solubility in polar solvents but may reduce electrophilicity compared to halogenated analogs.
Cross-Coupling Reactions
- 4-Bromo-2-(4-fluorobenzyloxy)pyridine : Widely used in Pd-catalyzed arylations due to the bromine’s reactivity. For example, coupling with imidazo[1,2-a]pyridine derivatives achieves yields >90% in optimized conditions .
- 4-Bromo-2-(trifluoromethoxy)pyridine : Prefers nucleophilic substitution (e.g., with amines or thiols) due to the strong electron-withdrawing effect of -OCF₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
